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Compound of Interest

Compound Name:
4-Fluoro-2-methoxy-N-

methylaniline hydrochloride

CAS No.: 1215205-84-7

Cat. No.: B578555

Get Quote

Executive Summary & Structural Context[1][2][3][4]
This technical guide provides a comprehensive spectral analysis of 4-Fluoro-2-methoxy-N-
methylaniline Hydrochloride, a critical pharmacophore often utilized in the synthesis of third-

generation EGFR tyrosine kinase inhibitors (such as Osimertinib).

Accurate characterization of this intermediate is pivotal because impurities at this stage (e.g.,

des-methyl or over-methylated byproducts) can propagate through the synthesis, affecting the

toxicity and efficacy of the final drug substance.

Chemical Identity[4]
IUPAC Name: 4-Fluoro-2-methoxy-N-methylaniline hydrochloride

Molecular Formula:

(Salt) |

(Free Base)
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Molecular Weight: 191.63 g/mol (HCl Salt) | 155.17 g/mol (Free Base)

Key Structural Features:

Secondary Amine (Salt Form): Protonated nitrogen (

) serves as the hydrophilic anchor.

Fluorine (C4): Provides a diagnostic spin-spin coupling handle in NMR (

and

).

Methoxy (C2): Strong electron-donating group (EDG), distinct singlet in

NMR.

Analytical Workflow
The following directed acyclic graph (DAG) outlines the logical flow for validating this

compound, ensuring that salt formation is complete and no free-base precursors remain.
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Figure 1: Analytical workflow for the structural validation of the HCl salt. Note the parallel

processing of solid-state (IR) and solution-state (NMR/MS) data.

Mass Spectrometry (LC-MS)
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Objective: Confirm the molecular mass of the cationic species.

Experimental Parameters
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (Gradient).

Rationale: The HCl salt dissociates in the mobile phase. We observe the protonated free

base

.

Data Interpretation
Ion Species Calculated m/z

Observed m/z
(Typical)

Notes

[M+H]+ 156.08 156.1 Base Peak (100%)

[M+Na]+ 178.06 178.1
Adduct (Common

trace)

[2M+H]+ 311.15 311.2
Dimer (Concentration

dependent)

Self-Validating Check: The presence of an isotopic peak at m/z 157.1 (approx 9% relative

abundance due to

) confirms the carbon count (

). If the M+2 peak (158.1) is significant (>1%), check for chloro-impurities (though unlikely in
this specific fluorinated structure unless reagents were contaminated).

Infrared Spectroscopy (FT-IR)
Objective: Differentiate the Hydrochloride salt from the Free Base.

Key Diagnostic Bands
The most critical feature is the transformation of the sharp secondary amine
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stretch into a broad ammonium band.

Functional Group
Frequency (

)
Description

Amine Salt (

)
2400 – 3000

Broad, strong absorption.

Overlaps C-H stretches.

Indicates successful HCl salt

formation.

C-H (Aromatic) 3000 – 3100
Weak shoulders on the broad

ammonium band.

C-O (Methoxy) 1200 – 1250 Strong asymmetric stretching.

C-F (Aryl) 1100 – 1150 Strong band.

Ar-H Bending 800 – 850
Out-of-plane bending

diagnostic of 1,2,4-substitution.

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9]
Objective: Definitive structural elucidation. Solvent:DMSO-d6 is required.

Why? The HCl salt is likely insoluble in

. Furthermore, DMSO-d6 slows the exchange of the acidic ammonium protons, allowing
them to be visualized as distinct peaks rather than a washed-out baseline blur.

NMR Data (400 MHz, DMSO-d6)
Predicted shifts based on electronic shielding effects of the HCl salt form relative to the free

base.
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Position (ppm) Multiplicity Integral
Coupling (

Hz)
Assignment

NH 9.0 - 9.5 Broad Singlet 2H - (Salt protons)

Ar-H (3) 6.95 dd 1H
Ortho to F,

Meta to N

Ar-H (6) 6.70 dd 1H
Ortho to N,

Meta to F

Ar-H (5) 6.55 td 1H
Meta to N,

Ortho to F

O-Me 3.85 Singlet 3H -
Methoxy

group

N-Me 2.75 Singlet 3H -
N-Methyl

group

Critical Analysis:

The N-Me Shift: In the free base, the N-Me appears around 2.81 ppm (in

). In the HCl salt (DMSO), it may shift slightly but remains a distinct singlet.

Coupling Logic: The Fluorine atom at position 4 couples to protons at positions 3 and 5.

Expect complex splitting (doublet of doublets or triplets) for these aromatic signals.

NMR Data (100 MHz, DMSO-d6)
Fluorine (

, spin 1/2) couples to Carbon (

, spin 1/2), creating large doublets.
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Carbon Type (ppm)

Splitting (

)
Notes

C-F (C4) 155 - 160
Doublet (

)

Definitive C-F

identification.

C-O (C2) 148 - 152
Doublet (

)

Coupled to F (3-

bond).

C-N (C1) 130 - 135
Weak Doublet (

)
Ipso carbon.

O-Me 55.0 - 56.0 Singlet Methoxy carbon.

N-Me 30.0 - 32.0 Singlet N-Methyl carbon.

Visualization of Coupling Networks
The following diagram illustrates the scalar coupling (

-coupling) network expected in the NMR, helping to resolve the aromatic region.
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Figure 2: Spin-spin coupling network centered on the Fluorine atom. These interactions cause

the "splitting" observed in the spectral data.
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Experimental Protocols
NMR Sample Preparation (Self-Validating)

Reagent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

Procedure:

Weigh 10-15 mg of the HCl salt into a clean vial.

Add 0.6 mL DMSO-d6.

Critical Step: Sonicate for 30 seconds. Salts often have micro-crystalline lattices that resist

passive dissolution.

Transfer to a 5mm NMR tube.

Validation: Check the residual solvent peak (DMSO-H5) at 2.50 ppm. If this peak is a

multiplet or shifted, the magnetic field shimming is poor or the sample is too concentrated

(viscosity effects).

HPLC Purity Check (Pre-MS)
Before trusting spectral data, ensure purity >98%.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

Wavelength: 254 nm (Aromatic absorption).

Retention Time: The salt will elute earlier than the free base if the pH is not buffered, but in

standard TFA/Formic acid buffers, they behave identically as the protonated species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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